molecular formula C21H17Br2N3 B2764195 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene CAS No. 303786-87-0

2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene

Cat. No.: B2764195
CAS No.: 303786-87-0
M. Wt: 471.196
InChI Key: NETOUJGCVRFHNA-UHFFFAOYSA-N
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Description

2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a structurally complex heterocyclic compound featuring a tricyclic triazole core substituted with 4-bromophenyl groups at the 2- and 6-positions. The tricyclic framework introduces significant rigidity and electronic delocalization, which may enhance thermal stability and optoelectronic properties compared to simpler heterocycles.

Properties

IUPAC Name

2,6-bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2N3/c22-16-8-4-14(5-9-16)19-13-26-21-18(19)3-1-2-12-25(21)20(24-26)15-6-10-17(23)11-7-15/h4-11,13H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETOUJGCVRFHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoacetophenone with 1-naphthaldehyde, followed by cyclization reactions to form the triazole ring. The reaction conditions require precise control of temperature, solvent choice, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: The compound's unique structure allows it to be explored for medicinal applications. It may be used in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene exerts its effects depends on its molecular targets and pathways. The bromophenyl groups may interact with specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism would require detailed studies to elucidate the interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Architecture

  • Oxadiazole-Pyridine Derivatives () : Compounds like 2,6-bis[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine feature a pyridine core flanked by oxadiazole rings. The oxadiazole groups are electron-withdrawing, which can lower LUMO levels, making them suitable as DSSC sensitizers .
  • Thiadiazole-Bromophenyl Systems () : 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole utilizes a thiadiazole core, which offers sulfur-based electronic modulation. Its synthesis via palladium-catalyzed cross-coupling highlights reactivity distinct from the target compound’s likely cyclization-based route .

Substituent Effects

  • Bromophenyl Groups: Both the target compound and ’s thiadiazole derivative incorporate 4-bromophenyl substituents.
  • Alkyl/Arylthio Groups () : S-alkylated oxadiazoles (e.g., methyl, benzyl substituents) increase hydrophobicity and solubility in organic solvents, whereas bromophenyl groups may reduce solubility due to higher molecular weight and rigidity .

Physicochemical and Electronic Properties

Electronic Profiles

  • Target Compound : The conjugated triazatricyclo core may exhibit narrow bandgap properties, suitable for light absorption in optoelectronics.
  • Oxadiazole-Pyridine Systems : UV-Vis spectra (λmax ~350–400 nm) and electrochemical gaps (~2.5–3.0 eV) align with DSSC sensitizer requirements .
  • Thiadiazole-Bromophenyl : Thiadiazole’s electron-deficient nature lowers LUMO levels, facilitating charge injection in photovoltaic applications .

Biological Activity

Overview

2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a complex organic compound with significant potential in biological applications due to its unique structural features and reactivity. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H16BrN3
  • Molecular Weight : 322.20 g/mol
  • IUPAC Name : this compound
  • Solubility : Greater than 48.3 µg/mL at pH 7.4

The compound features a triazatricyclo structure that allows for diverse interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through:

  • Hydrogen Bonding : The triazine ring can form hydrogen bonds with amino acid residues.
  • π-π Interactions : The bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins.
  • Electrophilic Properties : The presence of bromine enhances the electrophilic character of the compound, potentially allowing it to modify nucleophilic sites on biomolecules.

Antimicrobial Activity

Research indicates that derivatives of bromophenyl compounds exhibit enhanced antimicrobial properties compared to their non-brominated analogs. For instance:

  • A study showed increased antibacterial activity for compounds containing bromine due to higher electron density on the hydrazinic end of the thiosemicarbazide chain .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes:

  • Cholinesterase Inhibition : Some studies suggest that similar triazine derivatives can inhibit cholinesterase activity, which is crucial for neuroprotection .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Enhanced antibacterial effects observed with brominated derivatives compared to chlorine analogs .
Anticancer Research Induction of apoptosis in specific cancer cell lines; ongoing investigations into the molecular pathways involved.
Enzyme Interaction Studies Potential inhibition of cholinesterase and other enzymes associated with neurodegenerative diseases .

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